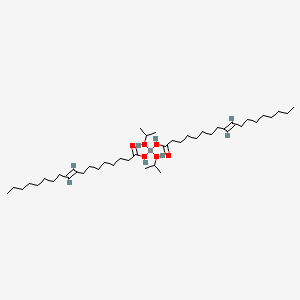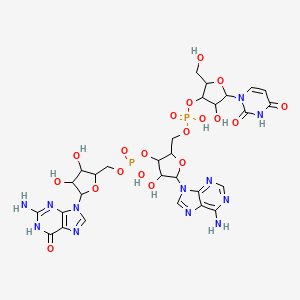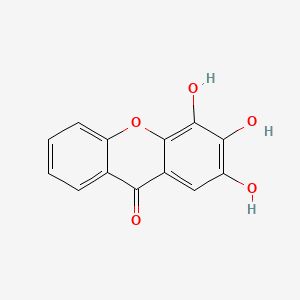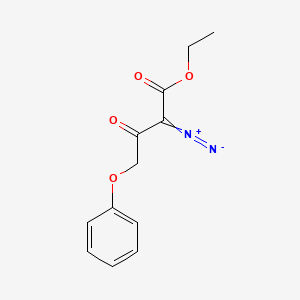
ethyl 2-diazo-3-oxo-4-phenoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is an organic compound with the molecular formula C12H12N2O4 It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenol in the presence of a base to form ethyl 3-oxo-4-phenoxybutanoate. This intermediate is then treated with a diazotizing agent, such as diazomethane, to introduce the diazo group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction results in amines .
Aplicaciones Científicas De Investigación
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-diazo-3-oxo-4-phenoxybutanoate involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H and X-H bonds (where X can be O, N, S, etc.), leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-diazo-3-oxo-3-phenylpropanoate
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- Ethyl 2-diazo-3-oxopentanoate
Uniqueness
Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic transformations and applications where other diazo compounds may not be as effective .
Propiedades
Número CAS |
14650-51-2 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
ethyl 2-diazo-3-oxo-4-phenoxybutanoate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)11(14-13)10(15)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
URMHJOVHUTUYOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


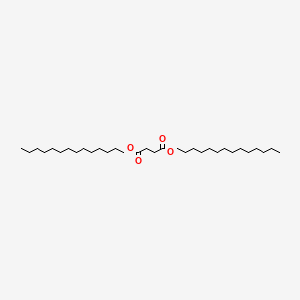
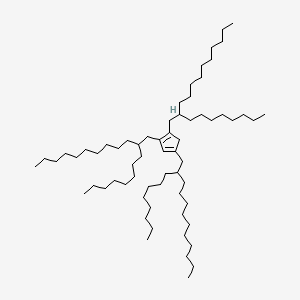


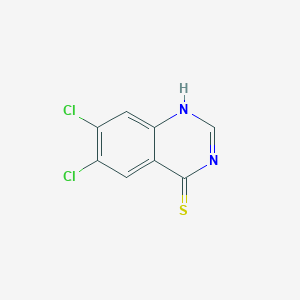
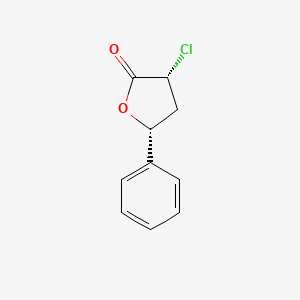
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)


